JTE-952 is a novel compound classified as a potent inhibitor of the colony stimulating factor 1 receptor, commonly referred to as CSF1R. This receptor is a protein-tyrosine kinase that plays a crucial role in the regulation of monocyte and macrophage functions, making JTE-952 a significant candidate for therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and other conditions characterized by excessive inflammation. The compound has shown promise in both preclinical and clinical settings due to its specific action on CSF1R, which is expressed in monocyte-lineage cells.
JTE-952 was developed as part of a research initiative focused on targeting the CSF1R for therapeutic purposes. The compound falls under the category of small-molecule inhibitors, specifically designed to modulate kinase activity. Its classification is as follows:
The synthesis of JTE-952 involves a multi-step process that begins with the formation of an azetidine core. Key steps include:
The synthetic route is optimized for efficiency, utilizing techniques such as automated reactors and continuous flow systems to enhance yield and purity, typically exceeding 98% .
JTE-952 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation can be summarized using SMILES notation:
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5
The compound's molecular structure includes:
JTE-952 participates in various chemical reactions that can modify its structure or enhance its pharmacological profile:
These reactions are crucial for developing analogs with improved efficacy or reduced side effects .
JTE-952 exerts its pharmacological effects primarily through the inhibition of CSF1R activity. The mechanism involves:
In vivo studies have demonstrated that oral administration of JTE-952 significantly attenuates disease severity in models of collagen-induced arthritis .
JTE-952 is characterized by several key physical and chemical properties:
Property | Value |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Stability | Stable under standard lab conditions |
These properties facilitate its use in both laboratory settings and potential clinical applications .
JTE-952 has several notable applications in scientific research and potential therapeutic contexts:
CSF1R exhibits highly restricted expression, confined predominantly to monocytes, macrophages, osteoclasts, and microglia, positioning it as an ideal target for selective immunomodulation [6]. In homeostasis, CSF1R signaling maintains tissue-resident macrophage populations and orchestrates osteoclast-mediated bone remodeling [6] [9]. Pathologically, sustained CSF1R activation drives:
Table 1: Kinase Selectivity Profile of JTE-952
Kinase | IC₅₀ (nmol/L) | Selectivity Ratio vs. CSF1R |
---|---|---|
CSF1R | 11.1 | 1x |
TRKA | 261 | ~23x |
ABL | >1000 | >90x |
KIT | >1000 | >90x |
PDGFRα/β | >1000 | >90x |
FLT3 | >1000 | >90x |
Data derived from comprehensive kinase profiling assays [2] [4].
JTE-952, an azetidine-derived small molecule ((2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol), exemplifies targeted CSF1R inhibition. It potently inhibits human CSF1R kinase activity (IC₅₀ = 11.1 nmol/L) by binding the intracellular kinase domain, suppressing autophosphorylation and downstream signaling [2] [4]. Crucially, JTE-952 demonstrates exceptional selectivity—minimal inhibition (>1000 nmol/L IC₅₀) against 51 human kinases, including structurally related receptors (KIT, PDGFR, FLT3), minimizing off-target effects [2] [4]. This specificity translates to functional blockade: JTE-952 inhibits CSF1-induced macrophage proliferation (IC₅₀ = 33.3 nmol/L) and LPS-driven TNF-α production in human macrophages and whole blood, confirming disruption of CSF1R-dependent immune functions [4].
Rheumatoid Arthritis (RA) Pathogenesis
CSF1R signaling is hyperactivated in RA synovium, with elevated CSF1 levels detected in patient serum and synovial fluid compared to osteoarthritis controls [2] [4]. This drives:
JTE-952 in RA Models:In collagen-induced arthritis (CIA) mice, oral JTE-952 (≥3 mg/kg) significantly attenuated arthritis severity. Mechanistically, it:
Osteoclastogenesis Regulation
CSF1R is indispensable for osteoclast development, acting synergistically with RANK:
Table 2: Effect of CSF1R Inhibition on Osteoclastogenic Genes
Gene | Function in Osteoclasts | Modulation by CSF1R Inhibition |
---|---|---|
NFATc1 | Master transcription factor | Downregulated |
c-FOS | Induces NFATc1 expression | Downregulated |
Fra1 | AP-1 component; promotes differentiation | Downregulated |
TRAF6 | RANK adapter protein; activates NF-κB | Downregulated |
Data from LPS-induced bone loss models treated with CSF1R inhibitors [9].
JTE-952 disrupts this cascade by blocking CSF1R-mediated survival and priming signals. In vitro, it inhibits CSF1-induced osteoclast precursor proliferation and RANKL-driven differentiation, reducing TRAP+ multinucleated cell formation [4] [9]. This translates therapeutically: CSF1R inhibitors like PLX3397 reverse LPS-induced trabecular bone loss by suppressing Traf6, Fra1, c-fos, and NFATc1 expression, preserving bone volume fraction and biomechanical strength [9].
The rationale for CSF1R inhibitors like JTE-952 spans three key domains:
Emerging Therapeutic Synergies:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: